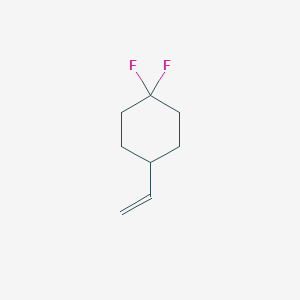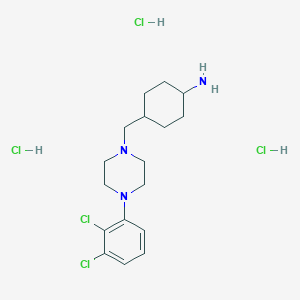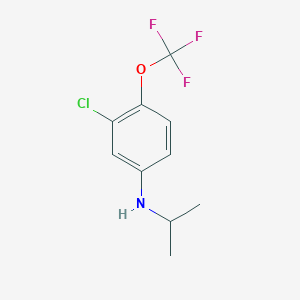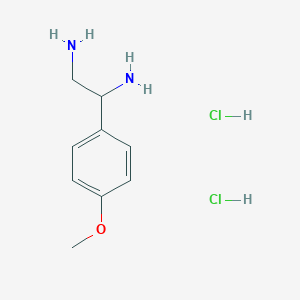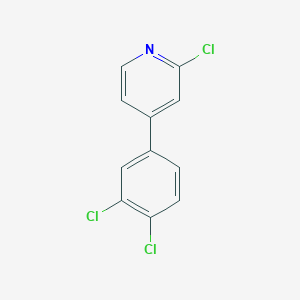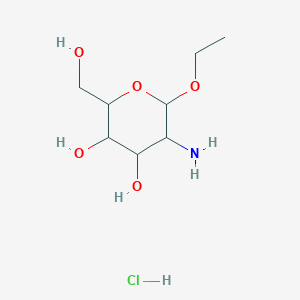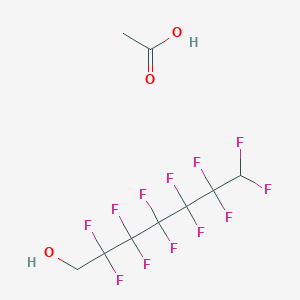
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. The compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate typically involves the fluorination of heptanol followed by esterification. The fluorination process can be achieved using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The esterification step involves reacting the fluorinated heptanol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential release of toxic by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of perfluorinated amides or thioesters.
Applications De Recherche Scientifique
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Applied in the production of specialty chemicals, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-: Similar structure but with one less fluorine atom.
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol: The alcohol form of the compound.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: An acrylate derivative used in surface functionalization.
Uniqueness
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it valuable in applications requiring robust and inert compounds.
Propriétés
Numéro CAS |
87925-96-0 |
|---|---|
Formule moléculaire |
C9H8F12O3 |
Poids moléculaire |
392.14 g/mol |
Nom IUPAC |
acetic acid;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
InChI |
InChI=1S/C7H4F12O.C2H4O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-2(3)4/h2,20H,1H2;1H3,(H,3,4) |
Clé InChI |
ZVOHRTUESLBIAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



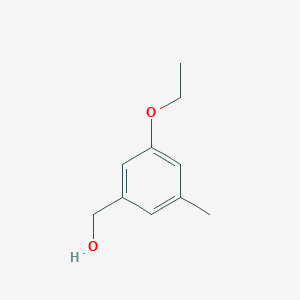
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)
